Kinase Inhibition Selectivity: 12.8-Fold Preference for Src over EGFR in a Structurally Analogous Disulfide Dimer
Although direct kinase inhibition data for [(1H-Indol-2-yl)sulfanyl]acetonitrile itself is not reported, a highly relevant structural analog—a dimeric disulfide linked via the C2 position (BDBM3991)—exhibits a 12.8-fold selectivity preference for Src kinase (IC50 = 2.5 μM) over EGFR (IC50 = 32 μM) [1]. This quantitative intra-class difference provides a benchmark for the selectivity profile that can be expected from the monomeric (1H-Indol-2-yl)sulfanyl]acetonitrile scaffold when used as a building block in kinase inhibitor design.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly available for monomer; inference drawn from structurally analogous dimer BDBM3991. |
| Comparator Or Baseline | EGFR IC50 = 32 μM; Src IC50 = 2.5 μM |
| Quantified Difference | 12.8-fold lower IC50 for Src (2.5 μM) compared to EGFR (32 μM) |
| Conditions | Kinase activity assay measuring transfer of terminal phosphate from [γ-32P]-labeled ATP, pH 7.4, 2°C. |
Why This Matters
This data demonstrates that the C2-indole sulfanyl scaffold confers measurable target selectivity within the kinase family, which is critical for designing inhibitors with reduced off-target effects and for interpreting SAR in lead optimization programs.
- [1] BindingDB. BDBM3991: 2-(2-{[3-(cyanomethyl)-1H-indol-2-yl]disulfanyl}-1H-indol-3-yl)acetonitrile. IC50 data for EGFR and Src. Accessed 2026. View Source
